molecular formula C24H27N3OS B2396772 N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide CAS No. 631856-78-5

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

Cat. No.: B2396772
CAS No.: 631856-78-5
M. Wt: 405.56
InChI Key: MTGCLPBPVVKTLK-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, often using piperazine derivatives and phenyl halides.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through amidation reactions, typically using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biological Research: The compound is used in studies involving cell signaling, receptor binding, and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide is unique due to its specific combination of a thiophene ring, dimethyl groups, and a phenylpiperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-19(2)29-24(25-23(28)20-9-5-3-6-10-20)22(18)17-26-13-15-27(16-14-26)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCLPBPVVKTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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